3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Description
3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C26H22N6O2 and its molecular weight is 450.502. The purity is usually 95%.
BenchChem offers high-quality 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Binding Activity
Research has explored the synthesis of tricyclic heterocycles related to quinazolin-5(6H)-ones, focusing on their affinity for the benzodiazepine (BZ) receptor. A leading compound in this series demonstrated comparable activity to established BZ antagonists, showcasing the potential of these compounds in designing novel therapeutic agents with targeted receptor activity (Francis et al., 1991).
H1-Antihistaminic Agents
A novel series of triazolo[4,3-a]quinazolin-5-ones was synthesized and tested for H1-antihistaminic activity, indicating significant protection against histamine-induced bronchospasm in guinea pigs. The most active compound from this series was found to be more potent than the reference standard chlorpheniramine maleate, with minimal sedative effects. This suggests their potential as a new class of H1-antihistamines (Alagarsamy et al., 2009).
Anticonvulsant Activity
Derivatives of triazoloquinazolin-5(4H)-ones have been evaluated for anticonvulsant activity, revealing compounds with high safety margins and significant oral activity against seizures induced by maximal electroshock in mice. These findings highlight the therapeutic potential of these compounds in managing convulsive disorders (Zhang et al., 2015).
Antimicrobial Activities
Studies on novel quinazolinones fused with triazole and other heterocyclic rings demonstrated significant antibacterial and antifungal activities. These compounds present a new avenue for the development of antimicrobial agents, capable of targeting a broad spectrum of pathogenic microorganisms (Pandey et al., 2009).
Antiproliferative Agents
Research into 5-amino-1-aryl-1H-1,2,3-triazole scaffolds has identified compounds with selective influence on ovarian cancer cells, demonstrating the potential of these derivatives as antiproliferative agents. This suggests their application in cancer therapy, highlighting the importance of structural optimization for enhanced efficacy (Pokhodylo et al., 2020).
properties
IUPAC Name |
3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c33-25-21-12-11-19(26(34)31-15-13-30(14-16-31)20-9-5-2-6-10-20)17-22(21)32-24(27-25)23(28-29-32)18-7-3-1-4-8-18/h1-12,17,29H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLAOMUZHDFRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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